3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
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Overview
Description
3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic compound that features a pyridazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the pyridazine ring with 4-ethoxyphenyl halide in the presence of a base.
Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be synthesized by cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative.
Attachment of the Trifluoromethylphenyl Group: This step involves the nucleophilic substitution of the oxadiazole ring with 3-(trifluoromethyl)phenyl halide.
Formation of the Sulfanyl Linkage: The final step involves the reaction of the oxadiazole derivative with a thiol to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under conditions like heating or the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science: It can be incorporated into polymers or used as a building block for advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development: Its structural features make it a candidate for drug discovery, particularly in targeting specific proteins or pathways.
Medicine
Diagnostics: Use in imaging or as a marker in diagnostic assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Electronics: Application in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- 3-(4-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
Uniqueness
The presence of the ethoxy group in 3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine distinguishes it from its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its efficacy and specificity in various applications.
Biological Activity
The compound 3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a hybrid molecule that incorporates a pyridazine core with significant structural modifications aimed at enhancing its biological activity. This compound is part of a broader class of 1,3,4-oxadiazole derivatives known for their diverse pharmacological properties, particularly in oncology and infectious diseases.
Structural Characteristics
The molecular formula of the compound is C23H24F3N2O with a molecular weight of approximately 401.44 g/mol. The presence of the trifluoromethyl group and the ethoxyphenyl moiety contributes to its lipophilicity and potential bioactivity.
Biological Activity Overview
Research indicates that 1,3,4-oxadiazole derivatives exhibit a wide range of biological activities including:
- Anticancer Activity : These compounds have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use as antibiotics.
- Anti-inflammatory Effects : The structural components may also contribute to anti-inflammatory activities.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDACs) .
- Interaction with Nucleic Acids : The ability to bind to DNA and RNA may lead to disruptions in replication and transcription processes, effectively targeting cancer cells .
- Modulation of Growth Factors : Compounds in this class can interfere with signaling pathways that promote tumor growth.
Case Studies and Research Findings
Recent studies have explored the efficacy of various oxadiazole derivatives:
- A study published in Molecules demonstrated that oxadiazole hybrids exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM .
- Another research article highlighted the antibacterial activity of substituted oxadiazoles against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values reported as low as 15 µM .
Data Tables
Properties
IUPAC Name |
5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S/c1-2-30-17-8-6-14(7-9-17)18-10-11-20(28-27-18)32-13-19-26-21(29-31-19)15-4-3-5-16(12-15)22(23,24)25/h3-12H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYHNHNYSYOFRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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